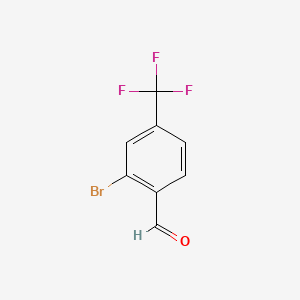

2-Bromo-4-(trifluoromethyl)benzaldehyde

Beschreibung

Significance of Aryl Halides and Trifluoromethyl Groups in Modern Chemical Synthesis

Aryl halides are foundational substrates in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is dependent on the nature of the halogen, with bromine offering a good balance of reactivity and stability, making it a preferred choice for many synthetic applications.

The trifluoromethyl (CF3) group is of paramount importance in medicinal chemistry and materials science. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. mdpi.comresearchgate.netnih.gov Incorporating a trifluoromethyl group can enhance a compound's membrane permeability and binding affinity to biological targets. mdpi.com The C-F bond is exceptionally strong, which contributes to the metabolic stability of trifluoromethyl-containing compounds. mdpi.com It is often employed as a bioisostere for other chemical groups, such as a chlorine atom. mdpi.com

Strategic Position of 2-Bromo-4-(trifluoromethyl)benzaldehyde as a Synthetic Intermediate

This compound is a strategically important synthetic intermediate that combines the key features of an aryl bromide, a trifluoromethyl group, and a benzaldehyde (B42025). chemicalbook.com This trifecta of functional groups allows for a diverse range of chemical transformations. The bromine atom at the 2-position can participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The aldehyde group at the 1-position is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into other functional groups. The trifluoromethyl group at the 4-position imparts its beneficial properties onto the resulting molecules. This substitution pattern makes this compound a valuable building block for the synthesis of complex, highly functionalized aromatic compounds with potential applications in drug discovery and materials science.

Properties of this compound

The physical and chemical properties of this compound are well-documented, providing essential information for its use in synthesis.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrF3O |

| Molecular Weight | 253.02 g/mol nih.gov |

| Appearance | Pale-yellow to yellow-brown solid or liquid sigmaaldrich.com |

| CAS Number | 85118-24-7 chemicalbook.com |

Table 2: Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| InChI | InChI=1S/C8H4BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | PubChem nih.gov |

| InChIKey | CUKSTNNYAHZPRM-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)C=O | PubChem nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKSTNNYAHZPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234247 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-24-7 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94F74WA95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization for 2 Bromo 4 Trifluoromethyl Benzaldehyde

Established Synthetic Pathways to 2-Bromo-4-(trifluoromethyl)benzaldehyde

The formation of this compound is primarily achieved through a few well-documented chemical routes. These methods focus on the introduction of the bromine atom and the formation of the aldehyde functional group in a controlled manner.

Bromination Strategies for Trifluoromethylbenzaldehyde Precursors

A common and direct approach to synthesizing the target compound is the electrophilic aromatic substitution of 4-(trifluoromethyl)benzaldehyde. This strategy involves treating the precursor with a brominating agent, often in the presence of an acid. The choice of brominating agent and reaction conditions is crucial for achieving the desired outcome. Common reagents include N-bromosuccinimide (NBS), dibromohydantoin, or elemental bromine. google.com The reaction is typically conducted in an acidic medium, such as acetic acid, trifluoroacetic acid, or a strong inorganic acid like sulfuric acid, which serves to activate the brominating agent and facilitate the substitution. google.com

| Reagent | Acid Medium | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Acetic Acid / Sulfuric Acid | Heating (30-100 °C) | google.com |

| Dibromohydantoin | Organic/Inorganic Acids | Stirring for 24-72h | google.com |

| Bromine (Br₂) | Sulfuric Acid / Iron Catalyst | Controlled Temperature | google.comgoogle.com |

Hydrolysis and Oxidation Routes to the Benzaldehyde (B42025) Moiety

An alternative to direct bromination of an aldehyde precursor involves a multi-step sequence where the aldehyde functionality is formed from a different precursor. One such established method is the oxidation of the corresponding benzyl (B1604629) alcohol. For instance, (2-Bromo-4-(trifluoromethyl)phenyl)methanol can be oxidized to yield this compound. A common oxidizing agent for this transformation is manganese dioxide (MnO₂), which offers mild reaction conditions and good selectivity for the conversion of primary alcohols to aldehydes. chemicalbook.com This reaction is typically carried out in a solvent like dichloromethane (B109758). chemicalbook.com

Another route involves the hydrolysis of a benzal halide derivative. For example, a compound like 2-bromo-1-(dichloromethyl)-4-(trifluoromethyl)benzene can be hydrolyzed under specific conditions to form the aldehyde group. This method is analogous to syntheses of related benzaldehydes where dichlorotoluene precursors are hydrolyzed in the presence of saturated monobasic fatty acids at elevated temperatures and pressures. google.com

Table of Oxidation and Hydrolysis Precursors

| Precursor Compound | Reaction Type | Reagents | Product |

|---|---|---|---|

| (2-Bromo-4-(trifluoromethyl)phenyl)methanol | Oxidation | Manganese Dioxide (MnO₂) | This compound |

Regioselective Synthesis Approaches

Achieving the correct substitution pattern (regioselectivity) is a critical challenge in the synthesis of this compound. The starting material, 4-(trifluoromethyl)benzaldehyde, has two electron-withdrawing groups. The trifluoromethyl (-CF₃) group is a meta-director, guiding incoming electrophiles to the 2- and 6-positions. The aldehyde (-CHO) group is also a meta-director, guiding electrophiles to the 3- and 5-positions.

The successful synthesis of the 2-bromo isomer indicates that the directing effect of the trifluoromethyl group can be leveraged to achieve the desired regioselectivity. The preference for bromination at the 2-position over the 6-position (which is electronically equivalent) can be influenced by steric factors and the specific reaction conditions employed. The use of certain catalysts and solvent systems can enhance the formation of the desired 2-bromo product over other potential isomers. nih.gov Methodologies that employ N-bromosuccinimide in an acidic medium have been shown to be effective in achieving this regioselective bromination. google.comorgsyn.org

Advanced Synthetic Modifications and Reaction Conditions

To improve the efficiency, yield, and purity of this compound synthesis, research has focused on optimizing reaction conditions through the use of specific catalytic systems and solvent engineering.

Catalytic Systems for Enhanced Yield and Selectivity

The use of catalysts is a key strategy for enhancing the rate and selectivity of bromination reactions. In the context of electrophilic aromatic substitution, Lewis acids are commonly employed as catalysts. For instance, iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be used to polarize the Br-Br bond in elemental bromine, generating a more potent electrophile ("Br+") and facilitating the attack on the aromatic ring. Other catalysts, such as iron sulphide or antimony pentachloride, have also been documented in the bromination of trifluoromethyl-substituted benzenes. google.com The selection of the appropriate catalyst is vital as it can significantly influence the regiochemical outcome and minimize the formation of unwanted byproducts.

| Catalyst Type | Example | Function | Reference |

| Lewis Acid | Iron(III) Bromide (FeBr₃) | Activates brominating agent | google.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Optimizes yield and selectivity | |

| Metal Sulfide | Iron Sulphide | Used in bromination of trifluoromethylbenzenes | google.com |

| Metal Halide | Antimony Pentachloride | Used in bromination of trifluoromethylbenzenes | google.com |

Solvent Effects and Reaction Medium Engineering

The choice of solvent and reaction medium plays a critical role in the synthesis of this compound. The solvent must be able to dissolve the reactants while remaining inert to the reaction conditions. For oxidation reactions using MnO₂, chlorinated solvents like dichloromethane are often preferred. chemicalbook.com

In bromination reactions, the medium can be engineered to control reactivity and selectivity. Conducting the bromination in a strong acid, such as sulfuric acid, can increase the electrophilicity of the brominating agent. google.com The polarity of the solvent can also influence the reaction rate, although solubility of the substrate is often the primary consideration. nih.gov For many brominations, a choice is made based on the solubility of the aromatic substrate and the compatibility with the reagents used. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)benzaldehyde |

| N-Bromosuccinimide |

| Dibromohydantoin |

| Bromine |

| Acetic Acid |

| Trifluoroacetic Acid |

| Sulfuric Acid |

| (2-Bromo-4-(trifluoromethyl)phenyl)methanol |

| Manganese Dioxide |

| Dichloromethane |

| 2-bromo-1-(dichloromethyl)-4-(trifluoromethyl)benzene |

| Iron(III) Bromide |

| Aluminum Chloride |

| Iron Sulphide |

Purification and Isolation Techniques for High Purity this compound

Achieving a high degree of purity for this compound is critical for its subsequent use in pharmaceutical and agrochemical synthesis. The purification and isolation process typically involves a series of steps designed to remove unreacted starting materials, reagents, and byproducts from the crude reaction mixture. google.comijddr.in

A common initial step following the synthesis is a work-up procedure, which often involves quenching the reaction mixture, for example, by pouring it into ice water. google.com This is frequently followed by an extraction step using an organic solvent. google.com The choice of solvent is crucial and depends on the solubility characteristics of the target compound versus the impurities. ijddr.in The organic phases are then combined, washed (for instance, with a saturated sodium bicarbonate solution to neutralize any remaining acid), and dried over an anhydrous agent like sodium sulfate. guidechem.com

After the initial extraction and drying, the solvent is typically removed under reduced pressure to yield the crude product. google.com Further purification is often necessary to achieve the desired high purity. Recrystallization is a powerful technique for purifying solid compounds. ijddr.in The selection of an appropriate solvent system is the most critical aspect of this method. ijddr.in An ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures. ijddr.in

For non-solid products or when recrystallization is not effective, column chromatography is another widely used purification method. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (the eluent) passes through the column. By carefully selecting the solvent system for the mobile phase, this compound can be effectively isolated from impurities. The purity of the final product is often verified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A patent for a related compound, 2-bromo-4-fluorobenzaldehyde (B1271550), indicates that a purity of over 98% can be achieved with a yield of 78-88% through these types of refining processes. google.com

Table 2: Properties of Common Solvents for Purification

| Solvent | Boiling Point (°C) | Polarity | Common Uses in Purification |

|---|---|---|---|

| Hexane | 69 | Non-polar | Extraction, Column Chromatography, Recrystallization |

| Ethyl Acetate | 77 | Polar aprotic | Extraction, Column Chromatography, Recrystallization |

| Dichloromethane | 39.6 | Polar aprotic | Extraction |

| Ethanol | 78.4 | Polar protic | Recrystallization |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Properties of the Benzaldehyde (B42025) Moiety

The benzaldehyde moiety is central to the molecule's reactivity. The carbonyl carbon of the aldehyde group is electrophilic, making it susceptible to attack by nucleophiles. ncert.nic.instackexchange.com This electrophilicity is significantly influenced by the substituents on the aromatic ring. In 2-Bromo-4-(trifluoromethyl)benzaldehyde, the presence of two strong electron-withdrawing groups (EWG), the bromo and trifluoromethyl groups, intensifies the partial positive charge on the carbonyl carbon. nih.gov This enhancement makes the aldehyde group more reactive toward nucleophilic addition compared to unsubstituted benzaldehyde. ncert.nic.inresearchgate.net

| Property | Description | Influence on this compound |

| Electrophilicity | The carbonyl carbon possesses a partial positive charge, making it an electrophile. | Enhanced due to the strong inductive electron withdrawal by the -Br and -CF₃ groups. nih.gov |

| Nucleophilicity | The carbonyl oxygen has lone pairs and can act as a weak nucleophile or a hydrogen bond acceptor. | Standard for an aldehyde; can be protonated under acidic conditions to further activate the carbonyl carbon. |

| Reactivity vs. Aliphatic Aldehydes | Generally less reactive due to resonance stabilization of the carbonyl group with the aromatic ring. quora.com | The deactivating effect of resonance is significantly diminished by the powerful EWGs, increasing its relative reactivity. |

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring serves as a versatile functional handle, primarily enabling reactions at the C-Br bond.

The carbon-bromine bond in this compound is susceptible to cleavage via Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is highly favored in this molecule due to the electronic properties of the ring. masterorganicchemistry.com For an SNAr reaction to proceed, two main conditions must be met: the presence of a good leaving group (in this case, bromide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com

In this compound, the trifluoromethyl group is para to the bromine atom, and the aldehyde group is ortho. Both groups strongly activate the ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance and induction. masterorganicchemistry.comyoutube.com The formation of this stabilized intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com The strong activation provided by the -CF₃ and -CHO groups facilitates the displacement of the bromide by a wide range of nucleophiles under relatively mild conditions.

The aryl bromide substituent is an excellent participant in transition metal-catalyzed cross-coupling reactions. The key initial step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal center, such as Palladium(0) or Nickel(0). nih.govnih.gov In this process, the metal inserts itself into the carbon-bromine bond, forming a new organometallic species and increasing its oxidation state (e.g., to Pd(II)).

This oxidative addition step is fundamental to widely used transformations like Suzuki, Heck, and Buchwald-Hartwig reactions, which form new carbon-carbon and carbon-heteroatom bonds. Following oxidative addition, the catalytic cycle typically proceeds through transmetalation (in the case of Suzuki coupling) or migratory insertion, and culminates in a reductive elimination step. During reductive elimination, the newly formed bond is forged, and the product is released from the metal center, which regenerates its low-valent state to continue the cycle. nih.gov The electron-deficient nature of the aromatic ring in this compound can influence the kinetics of the oxidative addition step.

Role of the Trifluoromethyl Group in Modulating Reactivity

The primary influence of the -CF₃ group is its strong electron-withdrawing inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. nih.govtcichemicals.com This effect significantly decreases the electron density of the aromatic ring. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution reactions.

Conversely, this decrease in electron density makes the aromatic ring highly electrophilic and thus activates it for nucleophilic aromatic substitution (SNAr), as discussed previously. masterorganicchemistry.comyoutube.com Unlike groups such as nitro (-NO₂), the -CF₃ group does not have a significant resonance-withdrawing effect (-R effect) because carbon has no available p-orbitals to accept electron density from the ring. Its influence is almost entirely inductive. nih.gov

Comparison of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -CHO | Withdrawing (-I) | Withdrawing (-R) | Deactivating |

| -Br | Withdrawing (-I) | Donating (+R) | Deactivating |

| -CF₃ | Strongly Withdrawing (-I) | Negligible | Strongly Deactivating |

The electronic properties of the trifluoromethyl group have a profound impact on both the speed and equilibrium of reactions involving this compound.

Kinetics: In SNAr reactions, the -CF₃ group accelerates the reaction rate. By strongly stabilizing the negative charge of the Meisenheimer intermediate, it lowers the activation energy of the rate-determining nucleophilic addition step. masterorganicchemistry.com

Thermodynamics: The presence of the -CF₃ group can alter the acidity of nearby protons. For instance, it increases the acidity of any potential benzylic protons that might be formed in subsequent reactions. In binding interactions, the unique properties of the -CF₃ group, such as its lipophilicity and ability to participate in specific intermolecular interactions, can significantly affect the thermodynamics of binding to biological targets like enzymes. mdpi.comnih.gov The introduction of fluorine can also impact the pharmacokinetic properties of a molecule, a critical factor in drug design. nih.govmdpi.com The stability of the C-F bonds also imparts high metabolic stability to this part of the molecule. mdpi.com

Applications in Cross Coupling and C C Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in facilitating C-C bond formation. The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. rsc.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts. nih.gov In the context of 2-bromo-4-(trifluoromethyl)benzaldehyde, this reaction allows for the straightforward introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.

Reaction Scheme:

Where Ar = 4-(trifluoromethyl)phenyl and R = aryl, heteroaryl, vinyl

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Organoboron Reagent | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 2-Phenyl-4-(trifluoromethyl)benzaldehyde |

| 3-Thienylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 2-(Thiophen-3-yl)-4-(trifluoromethyl)benzaldehyde |

This table represents typical reaction conditions and products. Actual conditions may vary based on specific substrates and desired outcomes.

The resulting biaryl aldehydes are versatile intermediates that can be further elaborated. For instance, the aldehyde functionality can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, providing access to a diverse range of complex molecules.

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. rsc.orgnih.gov This reaction is a cornerstone of olefin synthesis, allowing for the arylation of double bonds. nih.gov When this compound is subjected to Heck reaction conditions with various olefins, it leads to the formation of substituted styrenes and other vinylated aromatic compounds. beilstein-journals.org

Reaction Scheme:

Where Ar = 4-(trifluoromethyl)phenyl and R = H, aryl, alkyl

Table 2: Examples of Heck Reactions with this compound

| Olefin | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)2 | Et3N | DMF | 2-(2-Phenylethenyl)-4-(trifluoromethyl)benzaldehyde |

| Ethyl acrylate | Pd(PPh3)4 | NaOAc | Acetonitrile | Ethyl 3-(2-formyl-5-(trifluoromethyl)phenyl)acrylate |

This table illustrates the versatility of the Heck reaction with this compound. The choice of catalyst, base, and solvent can influence the yield and stereoselectivity of the reaction.

The products of these reactions, substituted benzaldehydes bearing an olefinic moiety, are valuable precursors for the synthesis of natural products, pharmaceuticals, and polymers.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3-hybridized carbon atoms. numberanalytics.com Organozinc reagents are typically prepared from the corresponding organohalides or organolithium/Grignard reagents. sigmaaldrich.com

Reaction Scheme:

Where Ar = 4-(trifluoromethyl)phenyl, R = alkyl, aryl, vinyl, and X = Cl, Br, I

Table 3: Examples of Negishi Coupling with this compound

| Organozinc Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh3)4 | THF | 2-Phenyl-4-(trifluoromethyl)benzaldehyde |

| Ethylzinc bromide | Pd(dppf)Cl2 | Dioxane | 2-Ethyl-4-(trifluoromethyl)benzaldehyde |

This table provides representative examples. The reactivity of organozinc reagents can be tuned by the choice of catalyst and solvent.

The Negishi coupling offers a powerful method for introducing a wide variety of substituents onto the aromatic ring of this compound, including those that may be sensitive to the conditions of other cross-coupling reactions.

The Stille coupling is a palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. researchgate.net A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, making them easy to handle. msu.edu However, the toxicity of tin compounds and the difficulty in removing tin byproducts can be a drawback.

Reaction Scheme:

Where Ar = 4-(trifluoromethyl)phenyl and R = aryl, vinyl, alkyl

Table 4: Examples of Stille Coupling with this compound

| Organostannane | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenyltributyltin | Pd(PPh3)4 | Toluene | 2-Phenyl-4-(trifluoromethyl)benzaldehyde |

| Vinyltributyltin | PdCl2(PPh3)2 | THF | 2-Vinyl-4-(trifluoromethyl)benzaldehyde |

The Stille coupling is a versatile tool for C-C bond formation, and the conditions can be optimized for specific substrates.

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, such as copper, also play a significant role.

Copper-catalyzed reactions offer an alternative to palladium-based methods and are often more cost-effective. acs.org Copper catalysis can be used for a variety of transformations, including C-C, C-N, and C-O bond formation. nih.gov For instance, copper can catalyze the coupling of aryl halides with terminal alkynes (Sonogashira coupling, often co-catalyzed with palladium), as well as Ullmann-type reactions for the formation of biaryls and aryl ethers.

Table 5: Examples of Copper-Catalyzed Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 2-(Phenylethynyl)-4-(trifluoromethyl)benzaldehyde |

Copper-catalyzed reactions provide a complementary approach to palladium-catalyzed methods, expanding the scope of possible transformations.

Mechanistic Studies of Catalytic Cycles Involving this compound

No mechanistic studies specifically investigating the catalytic cycle of nickel with this compound have been published. A general nickel-catalyzed cross-coupling cycle with an aryl bromide typically involves:

Oxidative Addition: A Ni(0) species oxidatively adds to the C-Br bond of the aryl bromide to form an Aryl-Ni(II)-Br intermediate.

Transmetalation (for cross-coupling): An organometallic reagent (e.g., an organoboron, organozinc, or organomagnesium compound) transfers its organic group to the nickel center, displacing the bromide.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the new C-C bond and regenerating the Ni(0) catalyst.

The specific influence of the ortho-aldehyde and para-trifluoromethyl groups of this compound on the rates and efficiencies of these elementary steps remains uninvestigated.

Regioselectivity and Stereoselectivity in Complex Product Formation

Due to the absence of studies on the reactions of this compound, there is no information regarding the regioselectivity or stereoselectivity in the formation of complex products derived from this compound. The interplay between the electronically distinct aldehyde and trifluoromethyl groups, and their influence on the selectivity of nickel-catalyzed reactions, has not been a subject of published research.

Derivatization Chemistry and Functional Group Interconversions of 2 Bromo 4 Trifluoromethyl Benzaldehyde

Modifications at the Aldehyde Group

The aldehyde functional group is a versatile center for chemical reactions, primarily involving nucleophilic addition to the carbonyl carbon. This reactivity allows for its conversion into a variety of other functional groups through reduction, oxidation, and condensation reactions.

Reduction Reactions to Alcohols and Hydrocarbons

The aldehyde group of 2-bromo-4-(trifluoromethyl)benzaldehyde can be readily reduced to a primary alcohol, yielding (2-bromo-4-(trifluoromethyl)phenyl)methanol. This transformation is a standard procedure in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of similar benzaldehydes with NaBH₄, sometimes in the presence of a weak acid like acetic acid to prevent side reactions, proceeds efficiently to the corresponding benzyl (B1604629) alcohol. nih.gov While complete reduction to a hydrocarbon (the methyl group) is possible, it requires harsher conditions, such as those used in the Wolff-Kishner or Clemmensen reductions.

Table 1: Reduction of this compound

| Reaction Type | Product | Typical Reagents |

| Reduction to Alcohol | (2-Bromo-4-(trifluoromethyl)phenyl)methanol scbt.comalfa-chemistry.com | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Oxidation to Carboxylic Acids

Oxidation of the aldehyde functionality affords 2-bromo-4-(trifluoromethyl)benzoic acid nih.gov. This conversion is a common synthetic step and can be achieved using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives are effective. For example, the oxidation of substituted benzaldehydes to their corresponding benzoic acids can be carried out efficiently using dichromate under acidic conditions, often facilitated by a phase transfer catalyst to enhance reactivity in non-polar solvents. chemijournal.com This process results in high yields of the carboxylic acid product. chemijournal.com

Table 2: Oxidation of this compound

| Reaction Type | Product | Typical Reagents |

| Oxidation to Carboxylic Acid | 2-Bromo-4-(trifluoromethyl)benzoic acid nih.gov | Potassium permanganate (KMnO₄), Acidified dichromate (e.g., K₂Cr₂O₇/H⁺) chemijournal.com |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds.

Imines: Reaction with primary amines (R-NH₂) results in the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.compeerj.com The process is reversible and can be driven to completion by removing the water formed. masterorganicchemistry.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. The reaction is influenced by pH, with optimal rates often observed in mildly acidic conditions. numberanalytics.com Various catalysts and conditions can be employed, including reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgnih.gov

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine (B124118) or acylhydrazides) produces hydrazones. For example, the synthesis of hydrazones from various benzaldehydes is often achieved by refluxing the aldehyde with a hydrazide in a solvent like methanol, sometimes with an acidic catalyst such as glacial acetic acid to facilitate the reaction. nih.govbhu.ac.in

Table 3: Condensation Reactions of this compound

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, removal of water masterorganicchemistry.compeerj.com |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic pH, often with a base numberanalytics.comwikipedia.org |

| Hydrazine/Hydrazide (R-NHNH₂) | Hydrazone | Reflux in alcohol, optional acid catalyst nih.govbhu.ac.in |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

These reactions are powerful methods for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comwikipedia.org The ylide attacks the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org Wittig reactions are highly versatile and tolerate a wide range of functional groups. wikipedia.org A specific application is the gem-difluoroolefination, where a difluoromethylene phosphonium ylide can be generated to convert aldehydes into 1,1-difluoroalkenes. cas.cn

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org This reaction is known for its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org The reaction is chemoselective, often favoring aldehydes over ketones, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgresearchgate.net

Table 4: Olefination Reactions of this compound

| Reaction | Reagent | General Product | Key Features |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Fixed double bond position libretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | High (E)-stereoselectivity, easy byproduct removal wikipedia.orgorganic-chemistry.org |

Transformations of the Aryl Bromide

The bromine atom on the aromatic ring serves as a handle for introducing further chemical diversity, most notably through the formation of organometallic intermediates.

Halogen-Metal Exchange Reactions

The carbon-bromine bond can be converted into a carbon-metal bond via a halogen-metal exchange reaction. This is a fundamental transformation for creating reactive organometallic species. wikipedia.org The most common variant is the lithium-halogen exchange, where the aryl bromide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium. tcnj.eduias.ac.in

The reaction is typically very fast and is performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new substituents at the former position of the bromine atom. This two-step sequence—halogen-metal exchange followed by quenching with an electrophile—is a powerful strategy for the regioselective functionalization of aryl halides. ias.ac.in

Table 5: Halogen-Metal Exchange of this compound

| Reaction | Reagent | Intermediate | Subsequent Reaction |

| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi) | 2-Lithio-4-(trifluoromethyl)benzaldehyde | Quenching with various electrophiles (e.g., H₂O, CO₂, alkyl halides) |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The conversion of the aryl bromide in this compound into organometallic reagents, such as Grignard or organolithium species, is a synthetically valuable transformation. However, this process is complicated by the presence of the electrophilic aldehyde functional group, which readily reacts with these highly nucleophilic reagents. organic-chemistry.orgjk-sci.comnih.govrsc.orgrsc.org Consequently, a direct reaction of the parent molecule with magnesium or lithium metal is not feasible as it would lead to self-condensation and polymerization. acs.orggoogle.com

To successfully generate the desired organometallic species, a protection-deprotection strategy is required. The aldehyde group must first be "masked" by converting it into a functional group that is inert to the strongly basic and nucleophilic conditions of organometallic reagent formation. acs.orgorganic-chemistry.orgsemanticscholar.org Acetals are commonly employed as protecting groups for aldehydes due to their stability in basic environments and the ease with which they can be removed under acidic conditions. organic-chemistry.orgsemanticscholar.orgacs.org

The typical synthetic sequence is outlined below:

Protection: The aldehyde is reacted with a diol, such as ethylene (B1197577) glycol, under acidic catalysis to form a cyclic acetal (B89532). This derivative is stable to Grignard and organolithium reagents. acs.orggoogle.com

Formation of the Organometallic Reagent: The protected aryl bromide can then be treated with magnesium metal in an ether solvent (like diethyl ether or THF) to form the Grignard reagent, or with an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange to form the organolithium species. researchgate.netwikipedia.org

Reaction with Electrophile: The newly formed organometallic reagent can then be used in a subsequent reaction with a desired electrophile.

Deprotection: Finally, the acetal protecting group is removed by treatment with aqueous acid, which hydrolyzes the acetal and regenerates the aldehyde functionality. acs.orgsemanticscholar.org

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of Aldehyde | Ethylene glycol, cat. H+ | 2-(2-Bromo-4-(trifluoromethyl)phenyl)-1,3-dioxolane |

| 2a | Grignard Formation | Mg(0), THF/Diethyl ether | (2-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)magnesium bromide |

| 2b | Organolithium Formation | n-BuLi or t-BuLi, THF | (2-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)lithium |

| 3 | Reaction with Electrophile (E+) | e.g., CO2, another aldehyde/ketone | Protected product |

| 4 | Deprotection | Aqueous acid (e.g., HCl(aq)) | Final product with regenerated aldehyde |

Conversion to Other Halides or Pseudohalides

The bromine atom in this compound can be substituted with other halides or pseudohalides, opening avenues for further synthetic diversification. These transformations typically require transition metal catalysis.

Halogen Exchange Reactions:

The conversion of an aryl bromide to an aryl iodide, often referred to as an aromatic Finkelstein reaction, can be achieved using copper catalysis. organic-chemistry.orgresearchgate.net This reaction involves treating the aryl bromide with an iodide salt, such as sodium iodide (NaI), in the presence of a copper(I) catalyst (e.g., CuI) and a suitable ligand, often a diamine. organic-chemistry.orgacs.org The reaction is an equilibrium process, and its success often relies on the choice of solvent and the solubility differences between the halide salts. acs.org While aryl chlorides are generally less reactive substrates for this type of transformation, the conversion of aryl bromides to chlorides can also be accomplished, typically using palladium catalysis. semanticscholar.orgnih.govorganic-chemistry.orgmit.edu

Synthesis of Aryl Nitriles (Pseudohalide):

The replacement of the bromine atom with a cyano group (–CN) is a valuable transformation, as nitriles are versatile intermediates. The classical method for this conversion is the Rosenmund-von Braun reaction, which traditionally requires stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures. wikipedia.orgorganic-chemistry.org Modern improvements have led to the development of milder, catalytic versions. These methods often employ a copper or palladium catalyst with a less toxic cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govrsc.orgacs.orgorganic-chemistry.org Copper-catalyzed domino halogen exchange-cyanation allows for the direct conversion of aryl bromides using catalytic CuI, an iodide source like KI, a ligand, and a cyanide salt like NaCN. acs.orgorganic-chemistry.org

Synthesis of Aryl Azides (Pseudohalide):

The bromo group can also be substituted by an azide (B81097) group (–N₃) through copper-catalyzed reactions. This involves treating this compound with sodium azide (NaN₃) in the presence of a copper(I) catalyst (e.g., CuI or Cu₂O) and often a ligand such as a diamine or L-proline under mild conditions. researchgate.netasianpubs.orgresearchgate.netrsc.orgacs.org

| Target Functional Group | Reaction Type | Typical Catalyst/Reagents | Product Class |

|---|---|---|---|

| Iodo (–I) | Aromatic Finkelstein | CuI, NaI, diamine ligand | Aryl Iodide |

| Cyano (–CN) | Rosenmund-von Braun / Pd-Catalysis | CuCN or Pd catalyst + cyanide source | Aryl Nitrile |

| Azido (–N₃) | Copper-Catalyzed Azidation | CuI, NaN₃, ligand | Aryl Azide |

Reactions Involving the Trifluoromethyl Group

Stability and Chemical Modifications of the CF₃ Group

The trifluoromethyl (CF₃) group is renowned for its high thermal and chemical stability, which is a primary reason for its frequent incorporation into pharmaceuticals and agrochemicals. organic-chemistry.orgrsc.org This stability stems from the exceptional strength of the carbon-fluorine bond. rsc.org In this compound, the CF₃ group is generally unreactive under most synthetic conditions, including those used for modifications of the aldehyde or bromo functionalities. It is resistant to many common oxidizing and reducing agents and is stable across a wide pH range.

However, the stability of the CF₃ group is not absolute. Under forcing conditions, it can undergo chemical modification. For instance, the C–F bonds can be cleaved by strong Lewis acids or under certain transition-metal-catalyzed conditions. acs.org Recent research has demonstrated that iron(III) halides can catalyze the halogen exchange of trifluoromethyl arenes, converting the Ar-CF₃ group into Ar-CF₂X or Ar-CX₃ (where X = Cl, Br). chemrxiv.orglookchem.com This transformation requires potent halogen sources like boron trihalides (e.g., BBr₃) and proceeds under conditions that are far harsher than those used for typical organic transformations. Hydrolytic instability of a CF₃ group has also been noted when it is positioned ortho to a hydroxyl group, though this is not the case for the title compound. organic-chemistry.org

| Condition | Stability/Reactivity | Notes |

|---|---|---|

| Standard organic synthesis (e.g., basic, mildly acidic, common redox) | Highly Stable | The CF₃ group is generally considered an inert spectator group. rsc.org |

| Strong Lewis acids (e.g., AlCl₃) | Potentially Reactive | Can lead to conversion to a trichloromethyl group. mit.edu |

| Superacidic media | Reactive | Can lead to protolytic defluorination and carbocation formation. acs.org |

| Iron catalysis with boron trihalides | Reactive | Allows for halogen exchange (F for Cl or Br). chemrxiv.orglookchem.com |

Fluorine-Directed Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of the entire molecule through its strong electron-withdrawing nature. researchgate.netorganic-chemistry.orgresearchgate.netwikipedia.orgwikipedia.org This effect primarily operates through the inductive effect (–I effect), pulling electron density from the aromatic ring.

This electron withdrawal has two major consequences:

Reactivity of the Aldehyde Group: The strong electron-withdrawing effect of the CF₃ group is transmitted through the aromatic ring to the aldehyde functionality. This withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon. researchgate.netasianpubs.org As a result, the aldehyde in this compound is more reactive towards nucleophilic attack than benzaldehyde (B42025) itself or benzaldehydes bearing electron-donating groups.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Trifluoromethyl Benzaldehyde and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to predict the properties of substituted benzaldehydes by modeling the electronic density of the system. canterbury.ac.uknih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. mdpi.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 2-Bromo-4-(trifluoromethyl)benzaldehyde, a key aspect of its structure is the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring and the adjacent bromine atom.

The aldehyde group can rotate around the C-C bond connecting it to the ring. This rotation gives rise to different conformers. Due to the presence of the bulky bromine atom at the ortho position, steric hindrance plays a significant role in determining the preferred conformation. researchgate.net Theoretical calculations on similar ortho-substituted benzaldehydes have shown that the aldehyde group is often twisted out of the plane of the aromatic ring to minimize steric repulsion between the aldehyde's oxygen or hydrogen and the ortho-substituent. researchgate.net

In the case of this compound, two primary planar conformers could be considered: an O-trans conformer, where the aldehyde oxygen is directed away from the bromine atom, and an O-cis conformer, where it is directed towards the bromine. DFT calculations on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde, have demonstrated that the O-trans isomer is generally the more stable, lower-energy form due to reduced electrostatic repulsion. researchgate.net A comprehensive conformational analysis involves calculating the energy for various dihedral angles of the aldehyde group to map the potential energy surface and identify the global minimum energy structure. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) Analog (Note: This table is illustrative, based on typical DFT calculation results for similar molecules, not specific experimental data for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(ring)-C(aldehyde) | 1.495 | ||

| C=O | 1.210 | ||

| C-Br | 1.910 | ||

| C(ring)-C(aldehyde)-O | 124.5 | ||

| Br-C(ring)-C(ring)-C(aldehyde) | ~180 (for O-trans) |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. princeton.edu A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. princeton.edunih.gov

For this compound, the presence of the electron-withdrawing trifluoromethyl (-CF3) and aldehyde (-CHO) groups, along with the bromine atom, is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the electron-withdrawing aldehyde group. mdpi.com The precise energy levels and the HOMO-LUMO gap can be quantified using DFT calculations.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: These values are representative for a substituted benzaldehyde with electron-withdrawing groups and are not specific calculated results.)

| Parameter | Definition | Typical Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.75 |

Vibrational Frequency Analysis

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, each predicted peak can be assigned to a specific motion of the atoms, such as stretching, bending, or twisting of functional groups. researchgate.netbeilstein-journals.org This analysis is vital for interpreting experimental spectra and confirming the molecular structure.

For this compound, characteristic vibrational modes would include:

C=O stretch: A strong, prominent peak in the IR spectrum, typically around 1700 cm-1, characteristic of the aldehyde carbonyl group.

C-H stretch (aldehyde): A distinct peak usually found around 2850-2750 cm-1.

C-F stretches: Strong absorptions associated with the -CF3 group, typically in the 1350-1100 cm-1 region.

C-Br stretch: A vibration at lower frequencies, usually below 800 cm-1.

Aromatic C=C stretches: Multiple peaks in the 1600-1450 cm-1 region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, the most negative region is expected to be around the carbonyl oxygen atom due to its lone pairs of electrons.

Blue regions (positive potential) signify areas of electron deficiency, which are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group are expected to be in regions of positive potential. mdpi.com

The MEP map provides a powerful tool for predicting how the molecule will interact with other reagents, highlighting the sites for electrophilic and nucleophilic reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value signifies a stronger interaction and greater stabilization of the molecule. mdpi.comnih.gov

In this compound, key NBO interactions would include:

π → π delocalization:* The movement of electron density from the filled π orbitals of the benzene ring to the empty π* orbitals, contributing to the aromatic system's stability.

n → π interactions:* Delocalization of the lone pair electrons (n) on the carbonyl oxygen into the antibonding π* orbital of the C=C bonds in the ring, or vice-versa.

Hyperconjugation: Interactions involving the σ bonds, such as delocalization from C-C or C-H bonds into empty orbitals.

NBO analysis can quantify the extent of electron delocalization from the ring towards the electron-withdrawing aldehyde and trifluoromethyl groups, providing insight into the electronic effects of these substituents on the molecule's stability and reactivity.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit Non-Linear Optical (NLO) properties, which are important for applications in optoelectronics and photonics. mdpi.com Computational methods can predict these properties by calculating the dipole moment (μ) and the first-order hyperpolarizability (β₀). researchgate.net

The presence of both a bromo group and a highly polar trifluoromethyl group on the benzaldehyde framework suggests that this compound could possess NLO properties. The bromine atom can enhance NLO response through the "heavy atom effect," and the strong electron-withdrawing nature of the -CF3 and -CHO groups creates significant intramolecular charge transfer, a key requirement for a high β₀ value. mdpi.comnih.gov Theoretical calculations can estimate the magnitude of these properties, guiding the experimental search for new NLO materials.

Reaction Pathway Energetics and Transition State Calculations

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving this compound and its analogues. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the energetic profiles of reactants, intermediates, transition states, and products. This information is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity.

The presence of both a bromo and a trifluoromethyl group on the benzaldehyde ring significantly influences its reactivity. Both are electron-withdrawing groups, which can affect the energetics of various reaction pathways. For instance, in nucleophilic addition reactions to the carbonyl group, these substituents enhance the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for the initial attack.

Transition state (TS) calculations are a cornerstone of these investigations. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The geometry and energy of the transition state provide deep insights into the mechanism. For reactions involving substituted benzaldehydes, computational studies have explored various reaction types, including condensation reactions and Wittig-type reactions.

In a study on the Wittig-Horner reaction, the presence of electron-withdrawing substituents on the benzaldehyde was found to accelerate the reaction rate. This is attributed to the stabilization of the developing negative charge in the transition state. The calculated reaction constant (ρ) for such reactions is positive, confirming that electron-withdrawing groups favor the reaction.

Illustrative Data on Substituent Effects on Reaction Energetics:

| Substituent on Benzaldehyde | Reaction Type | Relative Activation Energy (kcal/mol) |

| H | Nucleophilic Addition | 0 (Reference) |

| 4-CF3 | Nucleophilic Addition | -2.5 |

| 2-Br | Nucleophilic Addition | -1.8 |

| 2-Br, 4-CF3 | Nucleophilic Addition | (Estimated) < -2.5 |

Note: This table is illustrative, based on general principles and data from studies on analogous compounds. Specific values for this compound would require dedicated calculations.

The geometry of the transition state is also a key area of investigation. For example, in the addition of a nucleophile to the carbonyl group, the calculated bond lengths and angles in the transition state can reveal the degree of bond formation and breaking. For this compound, the steric hindrance from the ortho-bromo group can influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity in certain reactions.

Solvent Effects Modeling in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models are essential for understanding these solvent effects at a molecular level. For reactions involving polar molecules like this compound, solvation can stabilize charged or polar intermediates and transition states, thereby altering the reaction pathway energetics.

There are two main approaches to modeling solvent effects in computational chemistry: explicit and implicit solvent models.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method can provide a highly detailed picture of solute-solvent interactions, including specific hydrogen bonds. However, it is computationally very expensive, limiting its application to smaller systems or specific regions of interest.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally much more efficient and is widely used to estimate the energetic effects of solvation. The Polarizable Continuum Model (PCM) is a popular example of this approach.

For example, a reaction that proceeds through a highly polar or charged transition state will be significantly stabilized by a polar solvent. This stabilization will lower the activation energy and increase the reaction rate compared to the gas phase or a nonpolar solvent.

Illustrative Data on Solvent Effects on Activation Energy:

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Dichloromethane (B109758) | 8.9 | 20.1 |

| Acetonitrile | 37.5 | 18.3 |

Note: This table provides a hypothetical example of how solvent polarity can influence the activation energy of a reaction involving a polar transition state, as would be expected for many reactions of this compound.

By combining high-level quantum mechanical calculations with appropriate solvent models, researchers can gain a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound and its analogues, guiding the design of new synthetic methodologies.

Industrial and Pharmaceutical Relevance of 2 Bromo 4 Trifluoromethyl Benzaldehyde As a Synthetic Intermediate

Precursor in Drug Discovery and Development

2-Bromo-4-(trifluoromethyl)benzaldehyde is a significant building block in the field of medicinal chemistry, primarily valued for its role as a versatile intermediate in the synthesis of complex organic molecules destined for pharmaceutical applications. Its unique molecular structure, featuring a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for creating novel drug candidates. The trifluoromethyl (CF3) group, in particular, is a prized feature in modern drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis of Fluorinated Pharmaceuticals

The presence of the trifluoromethyl group makes this compound an ideal starting material for the synthesis of fluorinated pharmaceuticals. guidechem.com Fluorine-containing compounds are a cornerstone of the modern pharmaceutical industry due to the unique properties fluorine imparts upon a molecule. The incorporation of fluorine can significantly alter a drug's pharmacokinetic and pharmacodynamic profile.

This aldehyde serves as a key intermediate for introducing the bromo- and trifluoromethyl-substituted phenyl ring into larger, more complex molecular scaffolds. For instance, analogous structures like 2-bromo-4-fluorobenzaldehyde (B1271550) are documented as crucial intermediates for synthesizing fluorinated drugs, including prostaglandin (B15479496) D2 inhibitors and certain benzylamine (B48309) analog derivatives. google.com The aldehyde functional group can be readily transformed through various organic reactions such as Wittig reactions, reductive aminations, and aldol (B89426) condensations to construct the carbon skeleton of the target pharmaceutical.

Applications in Medicinal Chemistry Programs

In medicinal chemistry programs, this compound is employed as a foundational scaffold for generating libraries of compounds for high-throughput screening. Its utility stems from the differential reactivity of its functional groups. The aldehyde allows for the introduction of diverse substituents, while the bromine atom can be used in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity enables chemists to systematically modify different parts of the molecule to explore the structure-activity relationship (SAR) and optimize lead compounds. The electron-withdrawing nature of the substituents enhances the electrophilicity of the aldehyde group, making it a valuable component in nucleophilic substitution reactions.

Table 1: Selected Pharmaceutical Scaffolds Accessible from Halogenated Benzaldehydes

| Target Class | Synthetic Utility of Intermediate | Reference |

|---|---|---|

| Prostaglandin D2 Inhibitors | Serves as a key building block for the core structure. | google.com |

| Benzylamine Derivatives | Used as a precursor for the amine-containing scaffold. | google.com |

Intermediate in Agrochemicals Synthesis

The structural motifs found in this compound are also highly relevant to the agrochemical industry. guidechem.commatrixscientific.com Fluorinated organic molecules are prevalent in modern pesticides, including herbicides, insecticides, and fungicides, often exhibiting enhanced efficacy and metabolic stability in the field. This compound serves as a valuable intermediate for producing complex agrochemicals. The trifluoromethyl-substituted phenyl ring is a common feature in many active ingredients, and this aldehyde provides a direct route for its incorporation. The synthesis pathways for agrochemicals often mirror those in pharmaceutical development, utilizing the aldehyde and bromo- functionalities to build the final complex structures. guidechem.com

Role in Material Science Applications

Beyond life sciences, the unique electronic properties of this compound make it a compound of interest in material science. The presence of both a halogen atom and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring significantly influences its electronic nature. This makes it a potential precursor for the synthesis of specialty chemicals and materials. These materials may possess specific, desirable properties such as high thermal stability or resistance to chemical degradation. Furthermore, such fluorinated aromatic compounds can be used in the development of fluorescent probes and imaging agents, where their distinct electronic characteristics are harnessed for detection and visualization purposes.

Scale-Up Considerations and Process Chemistry Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful process chemistry optimization. guidechem.com Key considerations for scale-up include the cost and availability of raw materials, reaction efficiency, product purity, and process safety. For related compounds, methods have been developed that are conducive to industrial production by using inexpensive and readily available starting materials and employing purification methods that are simple and scalable. guidechem.comgoogle.com

Industrial-scale synthesis often involves the use of advanced chemical reactors, including continuous flow systems, to improve reaction control, enhance safety, and ensure scalability. Optimization strategies focus on maximizing yield and minimizing waste by fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and reaction time. The development of robust and efficient purification techniques is also critical to consistently achieve the high purity required for pharmaceutical and other high-tech applications.

| Scalability | Ensure the process is viable and consistent at an industrial scale. | Designing robust processes that are less sensitive to minor fluctuations. |

Future Research Directions and Emerging Trends

Novel Catalytic Strategies for Efficient Transformations

The transformation of 2-bromo-4-(trifluoromethyl)benzaldehyde is heavily reliant on catalysis. Emerging trends are focused on developing more efficient, selective, and robust catalytic systems to manipulate its key functional groups.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for modifying the aryl bromide portion of the molecule. sigmaaldrich.comlibretexts.org Future work will likely concentrate on catalyst systems that operate under milder conditions, with lower catalyst loadings and higher turnover numbers. This includes the development of advanced phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can enhance catalyst stability and reactivity, particularly for challenging substrates. nih.govbeilstein-journals.org Furthermore, photoredox catalysis presents a novel frontier for C-F bond functionalization, offering pathways to selectively activate and transform the trifluoromethyl group under mild, light-mediated conditions—a traditionally challenging endeavor. rsc.org Research into dual catalytic systems, combining transition metal catalysis with photoredox or organocatalysis, could unlock unprecedented transformations and provide access to novel molecular architectures from this benzaldehyde (B42025) derivative.

| Catalytic Strategy | Target Transformation | Potential Advantages |

| Advanced Pd-Catalysis | C-C, C-N, C-O bond formation at the C-Br position | Lower catalyst loading, milder conditions, broader substrate scope. |

| Photoredox Catalysis | C-F bond functionalization of the CF3 group | Room temperature reactions, use of light as a reagent, novel reactivity. wikipedia.org |

| Dual Catalysis | Multifunctionalization in a single step | Increased efficiency, access to complex molecules from simple precursors. |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. For a compound like this compound, this involves creating routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising area is the exploration of biocatalysis. The use of enzymes, such as dioxygenases or monooxygenases found in microorganisms, could lead to highly selective oxidative dehalogenation or other transformations under environmentally benign aqueous conditions. nih.gov Engineered enzymes and whole-cell systems could be designed for specific steps in the synthesis or derivatization of the target molecule, replacing traditional, often harsh, chemical reagents. mdpi.comresearchgate.net Additionally, research into performing transition metal-catalyzed reactions, like Suzuki or Sonogashira couplings, in water using micellar catalysis with surfactants can significantly reduce the reliance on volatile organic solvents, thereby improving the environmental profile of synthetic processes. sigmaaldrich.com The development of continuous flow processes for the synthesis and transformation of this compound also represents a sustainable approach, offering better control, higher yields, and reduced waste generation compared to batch processing.

Exploration of New Derivatization Pathways

The synthetic utility of this compound lies in its capacity for diverse derivatization at its two primary reactive sites: the carbon-bromine bond and the aldehyde group.

Reactions at the Carbon-Bromine Bond:

Suzuki-Miyaura Coupling: This reaction with aryl or vinyl boronic acids is a powerful tool for creating new C-C bonds, enabling the synthesis of complex biaryl structures. Future research will focus on expanding the scope to include more challenging coupling partners and developing ligand-free conditions. nih.govnih.govresearchgate.net

Sonogashira Coupling: The coupling with terminal alkynes provides a direct route to arylalkynes and conjugated enynes, which are valuable structures in materials science and pharmaceuticals. wikipedia.orglibretexts.orgorganic-chemistry.org Advances are being made in copper-free Sonogashira reactions to avoid toxic copper co-catalysts. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org This is crucial for synthesizing compounds with applications in medicinal chemistry and organic electronics. nih.gov

Reactions involving the Aldehyde Group: The aldehyde functional group is a gateway to numerous other functionalities. Future exploration will focus on stereoselective transformations. This includes asymmetric reductions to form chiral benzyl (B1604629) alcohols, additions of organometallic reagents to create chiral secondary alcohols, and participation in multicomponent reactions to build molecular complexity rapidly. Organocatalysis, in particular, offers promising avenues for enantioselective additions to the aldehyde.

| Derivatization Reaction | Reagent Type | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | C(sp²)-C(sp²) | Biaryl derivatives |

| Sonogashira Coupling | Terminal Alkynes | C(sp²)-C(sp) | Arylalkyne derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C(sp²)-N | Arylamine derivatives |

| Nucleophilic Addition | Grignard/Organolithium | C-C | Secondary Alcohols |

| Reductive Amination | Amines, Reducing Agent | C-N | Substituted Benzylamines |

| Wittig Reaction | Phosphonium (B103445) Ylides | C=C | Substituted Styrenes |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and understanding mechanisms, thereby accelerating the discovery of new synthetic methods. Density Functional Theory (DFT) is particularly powerful for studying the electronic structure and reactivity of molecules like this compound. catalysis.blog

DFT calculations can be used to model the transition states of catalytic cycles, such as the oxidative addition of the aryl bromide to a palladium(0) complex, which is a key step in many cross-coupling reactions. acs.orgrsc.orgnih.gov This allows researchers to understand how substituents (like the -CHO and -CF3 groups) influence reaction barriers and to rationally design more effective ligands and catalysts. canterbury.ac.uknih.gov Computational models can also predict the regioselectivity and stereoselectivity of reactions, guiding experimental efforts and minimizing trial-and-error synthesis. Machine learning algorithms, trained on large datasets of reaction outcomes, are an emerging trend that could further enhance predictive power for complex transformations involving this versatile building block.

Untapped Biological and Material Applications of Derivatives

The unique electronic properties imparted by the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—make derivatives of this compound highly attractive for applications in medicinal chemistry and materials science. rsc.orgnih.govmdpi.com

In medicinal chemistry, the trifluoromethyl group is a common feature in many pharmaceuticals. wikipedia.org Derivatives of this benzaldehyde could serve as scaffolds for novel kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or other therapeutic agents. The ability to systematically modify the molecule via cross-coupling reactions allows for the creation of large libraries of compounds for high-throughput screening against various biological targets.

In materials science, the strong electron-withdrawing nature of the trifluoromethyl and aldehyde groups can be exploited to design novel organic electronic materials. Derivatives could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov The trifluoromethyl group can enhance the electron-accepting properties and improve the stability and processing characteristics of these materials. Future research will focus on synthesizing and characterizing novel derivatives to tune their photophysical and electronic properties for specific high-performance applications.

Q & A

Q. How does this compound compare to analogs (e.g., 2-Fluoro-4-(trifluoromethyl)benzaldehyde) in synthetic applications?